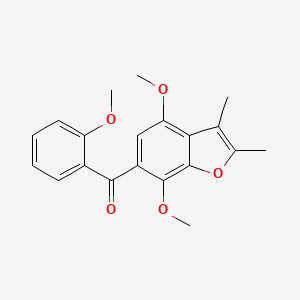
tert-Butyl octasulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl octasulphide: is a chemical compound with the molecular formula C8H18S8 and a molecular weight of 370.749 . It is characterized by its structure, which includes a tert-butyl group attached to a chain of eight sulfur atoms
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: this compound can be synthesized in a laboratory setting through the reaction of tert-butyl chloride with sulfur in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a controlled reaction involving tert-butyl compounds and elemental sulfur under high-temperature conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into lower sulfur-containing derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of various sulfur-containing organic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas and metal hydrides are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Lower Sulfur Derivatives: Resulting from reduction reactions.
Sulfur-Containing Organic Compounds: Resulting from substitution reactions.
Applications De Recherche Scientifique
Chemistry: Tert-Butyl octasulphide is used in the synthesis of sulfur-rich compounds and as a reagent in organic synthesis. Biology: Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with sulfur-based active ingredients. Industry: It is used in the production of materials with enhanced thermal stability and chemical resistance.
Mécanisme D'action
The mechanism by which tert-Butyl octasulphide exerts its effects involves its interaction with molecular targets and pathways related to sulfur chemistry. The compound can act as a sulfur donor in various biochemical processes, influencing the formation of sulfur-containing biomolecules.
Comparaison Avec Des Composés Similaires
Tert-Butyl Thiosulfate: Another sulfur-containing compound with similar reactivity but different applications.
Tert-Butyl Sulfide: A simpler sulfur derivative with fewer sulfur atoms.
Uniqueness: Tert-Butyl octasulphide stands out due to its high sulfur content and the presence of the tert-butyl group, which provides unique reactivity and stability compared to other sulfur compounds.
Propriétés
Numéro CAS |
7330-35-0 |
|---|---|
Formule moléculaire |
C8H18S8 |
Poids moléculaire |
370.8 g/mol |
Nom IUPAC |
2-(tert-butyloctasulfanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18S8/c1-7(2,3)9-11-13-15-16-14-12-10-8(4,5)6/h1-6H3 |
Clé InChI |
ATERSKQFKLJCPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SSSSSSSSC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Butane, 1-[2-(1,1-dimethylethoxy)ethoxy]-](/img/structure/B15346536.png)




![1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B15346573.png)




